molecular formula C64H93N3O21 B15193585 Morpholine, 4-((3-beta,20-beta)-3-((3,4-di-O-acetyl-6-deoxy-6-(4-morpholinyl)-6-oxo-2-O-(2,3,4-tri-O-acetyl-6-deoxy-6-(4-morpholinyl)-6-oxo-beta-D-glucopyranosyl)-alpha-D-glucopyranosyl)oxy)-11,29-dioxoolean-12-en-29-yl)- CAS No. 126145-78-6

Morpholine, 4-((3-beta,20-beta)-3-((3,4-di-O-acetyl-6-deoxy-6-(4-morpholinyl)-6-oxo-2-O-(2,3,4-tri-O-acetyl-6-deoxy-6-(4-morpholinyl)-6-oxo-beta-D-glucopyranosyl)-alpha-D-glucopyranosyl)oxy)-11,29-dioxoolean-12-en-29-yl)-

Cat. No.: B15193585
CAS No.: 126145-78-6
M. Wt: 1240.4 g/mol
InChI Key: PYHZVCPVEQVHIJ-UHFFFAOYSA-N
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Description

“Morpholine, 4-((3-beta,20-beta)-3-((3,4-di-O-acetyl-6-deoxy-6-(4-morpholinyl)-6-oxo-2-O-(2,3,4-tri-O-acetyl-6-deoxy-6-(4-morpholinyl)-6-oxo-beta-D-glucopyranosyl)-alpha-D-glucopyranosyl)oxy)-11,29-dioxoolean-12-en-29-yl)-” is a complex organic compound characterized by multiple morpholine and glucopyranosyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the introduction of morpholine groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of such complex compounds may involve advanced techniques such as automated synthesis, continuous flow chemistry, and the use of specialized reactors. These methods aim to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

    Morpholine derivatives: Compounds with similar morpholine groups but different substituents.

    Glucopyranosyl derivatives: Compounds with similar glucopyranosyl groups but different aglycones.

Uniqueness

This compound is unique due to its specific combination of morpholine and glucopyranosyl groups, which may confer distinct chemical and biological properties

Properties

CAS No.

126145-78-6

Molecular Formula

C64H93N3O21

Molecular Weight

1240.4 g/mol

IUPAC Name

[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-11-(morpholine-4-carbonyl)-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(morpholine-4-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(morpholine-4-carbonyl)oxan-4-yl] acetate

InChI

InChI=1S/C64H93N3O21/c1-35(68)80-45-47(81-36(2)69)52(86-46-48(82-37(3)70)51(83-38(4)71)56(84-39(5)72)87-50(46)55(75)66-23-29-78-30-24-66)57(88-49(45)54(74)65-21-27-77-28-22-65)85-44-14-15-62(10)43(59(44,6)7)13-16-64(12)53(62)42(73)33-40-41-34-61(9,58(76)67-25-31-79-32-26-67)18-17-60(41,8)19-20-63(40,64)11/h33,41,43-53,56-57H,13-32,34H2,1-12H3

InChI Key

PYHZVCPVEQVHIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)N2CCOCC2)OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5C(=O)C=C7C6(CCC8(C7CC(CC8)(C)C(=O)N9CCOCC9)C)C)C)C)C(=O)N1CCOCC1)OC(=O)C)OC(=O)C

Origin of Product

United States

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